3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes benzyl, chloro, and oxoethoxy functional groups. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation and Etherification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-chloro-2,4(1H,3H)-pyrimidinedione: Another compound with a similar benzyl and chloro substitution pattern.
4-methyl-2H-chromen-2-one derivatives: Compounds with similar chromen-2-one core structures.
Uniqueness
3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H18Cl2O4 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H18Cl2O4/c1-15-19-12-21(27)24(30-14-22(28)17-7-9-18(26)10-8-17)13-23(19)31-25(29)20(15)11-16-5-3-2-4-6-16/h2-10,12-13H,11,14H2,1H3 |
InChI Key |
RFYBIRNHKCCXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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